molecular formula C6H12O3 B3385747 2-Methoxy-3-methylbutanoic acid CAS No. 66018-25-5

2-Methoxy-3-methylbutanoic acid

Cat. No.: B3385747
CAS No.: 66018-25-5
M. Wt: 132.16 g/mol
InChI Key: CRNWYNSIQHMCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-methylbutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the oxidation of 2-methoxy-3-methylbutanal using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound can be produced via the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbutanoic acid undergoes typical carboxylic acid reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation: 2-Methoxy-3-methylbutanal or 2-Methoxy-3-methylbutanone.

    Reduction: 2-Methoxy-3-methylbutanol.

    Substitution: Esters, amides, and anhydrides of this compound.

Scientific Research Applications

2-Methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    3-Methylbutanoic acid (Isovaleric acid): Shares a similar structure but lacks the methoxy group.

    2-Methylbutanoic acid: Similar carbon chain but different functional groups.

    Butanoic acid: The parent compound without any substituents.

Uniqueness: 2-Methoxy-3-methylbutanoic acid is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWYNSIQHMCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-methylbutanoic acid
Reactant of Route 6
2-Methoxy-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.